4-Bromo-N,N,5-trimethylthiazol-2-amine
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Overview
Description
4-Bromo-N,N,5-trimethylthiazol-2-amine is a heterocyclic compound with the molecular formula C(_6)H(_9)BrN(_2)S. This compound is characterized by a thiazole ring substituted with bromine and methyl groups, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N,N,5-trimethylthiazol-2-amine typically involves the bromination of N,N,5-trimethylthiazol-2-amine. One common method includes the reaction of N,N,5-trimethylthiazol-2-amine with bromine in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and concentration, to achieve high yields and purity. The use of automated systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N,N,5-trimethylthiazol-2-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the bromine atom or to modify the thiazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in ether or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Nucleophilic Substitution: Formation of substituted thiazoles with various functional groups.
Oxidation: Formation of thiazole sulfoxides or sulfones.
Reduction: Formation of dehalogenated thiazoles or reduced thiazole derivatives.
Scientific Research Applications
4-Bromo-N,N,5-trimethylthiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which 4-Bromo-N,N,5-trimethylthiazol-2-amine exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. The bromine atom and the thiazole ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-bromo-4-methylthiazole
- 4-Bromo-2-methylthiazole
- 5-Bromo-2-methylthiazole
Uniqueness
4-Bromo-N,N,5-trimethylthiazol-2-amine is unique due to the presence of both N,N-dimethyl and bromine substituents on the thiazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds. The N,N-dimethyl group enhances its solubility and stability, while the bromine atom provides a site for further functionalization, making it a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C6H9BrN2S |
---|---|
Molecular Weight |
221.12 g/mol |
IUPAC Name |
4-bromo-N,N,5-trimethyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C6H9BrN2S/c1-4-5(7)8-6(10-4)9(2)3/h1-3H3 |
InChI Key |
FSFACAZJZFAYRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)N(C)C)Br |
Origin of Product |
United States |
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